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Compound of Interest

Compound Name:
Methyl 2-(3-oxopiperazin-2-

yl)acetate

Cat. No.: B1274090 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated spectroscopic

characteristics of Methyl 2-(3-oxopiperazin-2-yl)acetate. Due to the limited availability of

published experimental spectra for this specific compound, this document focuses on predicted

data derived from structural analysis and comparison with analogous compounds. It also

includes detailed, generalized experimental protocols for acquiring such data.

Chemical Structure and Predicted Spectroscopic
Data
Methyl 2-(3-oxopiperazin-2-yl)acetate possesses a distinct molecular architecture, featuring a

piperazinone ring, a methyl ester, and various C-H and N-H bonds. These structural elements

give rise to characteristic signals in different spectroscopic analyses. The predicted data are

summarized in the tables below.

Table 1: Predicted ¹H NMR Spectroscopic Data for Methyl 2-(3-oxopiperazin-2-yl)acetate
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Protons
Predicted
Chemical Shift
(δ, ppm)

Predicted
Multiplicity

Predicted
Coupling
Constants (J,
Hz)

Notes

-OCH₃ 3.6 - 3.8 Singlet (s) N/A
Typical range for

a methyl ester.

-CH₂- (acetate) 2.5 - 2.9

Doublet of

Doublets (dd) or

Multiplet (m)

~15-18

(geminal), ~6-8

(vicinal)

Diastereotopic

protons due to

the adjacent

chiral center.

-CH-

(piperazinone

ring)

3.8 - 4.2 Multiplet (m)

Positioned

between a

nitrogen and a

carbonyl group.

-NH-

(piperazinone

ring, position 1)

6.5 - 8.0
Broad Singlet (br

s)

Amide proton,

chemical shift

can be

concentration

and solvent

dependent.

-CH₂-

(piperazinone

ring, position 5)

3.2 - 3.6 Multiplet (m)

Adjacent to a

secondary

amine.

-CH₂-

(piperazinone

ring, position 6)

3.0 - 3.4 Multiplet (m)
Adjacent to an

amide nitrogen.

-NH-

(piperazinone

ring, position 4)

2.0 - 4.0
Broad Singlet (br

s)

Secondary

amine proton,

may exchange

with solvent.

Table 2: Predicted ¹³C NMR Spectroscopic Data for Methyl 2-(3-oxopiperazin-2-yl)acetate
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Carbon
Predicted Chemical Shift
(δ, ppm)

Notes

-C=O (ester) 170 - 175
Carbonyl carbon of the methyl

ester.

-C=O (amide/lactam) 165 - 170
Carbonyl carbon within the

piperazinone ring.

-OCH₃ 50 - 55
Methyl carbon of the ester

group.

-CH- (piperazinone ring) 55 - 65

Chiral carbon attached to

nitrogen and the acetate side

chain.

-CH₂- (acetate) 35 - 45
Methylene carbon of the

acetate side chain.

-CH₂- (piperazinone ring) 40 - 50
Methylene carbons within the

piperazinone ring.

Table 3: Predicted IR Spectroscopic Data for Methyl 2-(3-oxopiperazin-2-yl)acetate
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Functional Group
Predicted
Absorption Range
(cm⁻¹)

Intensity Notes

N-H Stretch (amide) 3200 - 3400 Medium
Characteristic of the

amide N-H bond.

N-H Stretch (amine) 3300 - 3500 Medium-Weak
Secondary amine N-H

stretching.

C-H Stretch (sp³) 2850 - 3000 Medium-Strong Aliphatic C-H bonds.

C=O Stretch (ester) ~1735 Strong
Carbonyl of the methyl

ester.

C=O Stretch

(amide/lactam)
~1670 Strong

Carbonyl of the six-

membered lactam

ring.[1]

N-H Bend (amide) 1510 - 1550 Medium Amide II band.

C-O Stretch (ester) 1150 - 1300 Strong
Characteristic of the

ester C-O bond.

Table 4: Predicted Mass Spectrometry Data for Methyl 2-(3-oxopiperazin-2-yl)acetate

Ion Type Predicted m/z Value Notes

[M+H]⁺ 173.08
Molecular ion peak with

protonation.

[M+Na]⁺ 195.06 Adduct with sodium.

Fragmentation Ion 113.06

Loss of the

methoxycarbonylmethyl group

(-CH₂COOCH₃).

Fragmentation Ion 141.07
Loss of methanol (-CH₃OH)

from the ester.
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Experimental Protocols
The following are detailed, generalized protocols for the spectroscopic analysis of a compound

like Methyl 2-(3-oxopiperazin-2-yl)acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable

deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a 5 mm NMR tube.

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ

= 0.00 ppm).

¹H NMR Acquisition:

Use a standard 400 or 500 MHz spectrometer.

Acquire the spectrum at room temperature.

Typical spectral width: -2 to 12 ppm.

A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

¹³C NMR Acquisition:

Use a proton-decoupled pulse sequence.

Typical spectral width: 0 to 200 ppm.

A larger number of scans will be required compared to ¹H NMR due to the low natural

abundance of the ¹³C isotope.

Data Processing:

Apply Fourier transformation to the raw data.
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Phase the spectra and perform baseline correction.

Calibrate the chemical shifts using the internal standard.

Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology:

Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small amount of the solid sample directly onto the ATR crystal.

Ensure good contact between the sample and the crystal by applying pressure with the

built-in clamp.

Sample Preparation (KBr Pellet):

Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry

potassium bromide (KBr).

Grind the mixture to a fine powder.

Press the powder into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

Place the sample (ATR unit or KBr pellet) in the spectrometer.

Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

Collect a background spectrum of the empty sample holder (or pure KBr pellet) and

subtract it from the sample spectrum.

Mass Spectrometry (MS)
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Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electrospray Ionization - ESI):

Sample Preparation:

Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable solvent such

as methanol, acetonitrile, or a mixture of water and an organic solvent.

Instrumentation:

Use a mass spectrometer equipped with an ESI source.

The instrument can be a quadrupole, time-of-flight (TOF), or ion trap analyzer.

Data Acquisition:

Infuse the sample solution into the ESI source at a constant flow rate.

Acquire the mass spectrum in positive ion mode to observe protonated molecules

([M+H]⁺) and other adducts (e.g., [M+Na]⁺).

To obtain fragmentation data, perform tandem mass spectrometry (MS/MS) by selecting

the molecular ion and subjecting it to collision-induced dissociation (CID).

Visualizations
The following diagrams illustrate the workflow of spectroscopic analysis and the structural

features of Methyl 2-(3-oxopiperazin-2-yl)acetate relevant to its spectroscopic signature.
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Sample Preparation

Spectroscopic Techniques

Data Processing & Interpretation
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(¹H, ¹³C) IR Spectroscopy Mass Spectrometry

Fourier Transform,
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Final Structure Confirmation
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Caption: General workflow for the spectroscopic analysis of a chemical compound.
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Methyl 2-(3-oxopiperazin-2-yl)acetate

Key Structural Features & Spectroscopic Correlation
Expected Spectroscopic Signals

Structure

Amide (Lactam)
IR: ~1670 cm⁻¹ (C=O)

¹H NMR: 6.5-8.0 ppm (NH)
¹³C NMR: 165-170 ppm (C=O)

Methyl Ester
IR: ~1735 cm⁻¹ (C=O)

¹H NMR: 3.6-3.8 ppm (OCH₃)
¹³C NMR: 170-175 ppm (C=O), 50-55 ppm (OCH₃)

Piperazine Ring Protons
¹H NMR: 3.0-4.2 ppm
¹³C NMR: 40-65 ppm

Secondary Amine
IR: 3300-3500 cm⁻¹ (NH)

¹H NMR: 2.0-4.0 ppm (NH)

Click to download full resolution via product page

Caption: Key structural features of Methyl 2-(3-oxopiperazin-2-yl)acetate and their correlation

to expected spectroscopic signals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of Methyl 2-(3-oxopiperazin-2-
yl)acetate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1274090#methyl-2-3-oxopiperazin-2-yl-acetate-
spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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